molecular formula C20H20N2O B2633911 N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide CAS No. 702665-89-2

N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide

Cat. No. B2633911
CAS RN: 702665-89-2
M. Wt: 304.393
InChI Key: WWGIKJAWNSBDCD-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide, also known as MIH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIH is a derivative of melatonin and cinnamamide, and its chemical structure is shown below.

Scientific Research Applications

Role in Cancer Treatment

Indole derivatives, such as “N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide”, have been found to be biologically active compounds for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .

Antimicrobial and Antifungal Activities

Research on similar compounds has revealed significant antimicrobial and antifungal activities. These compounds have shown promising results against a variety of microorganisms, which could lead to the development of new antimicrobial agents.

Role in Treating Various Disorders

Indole derivatives have been used in the treatment of various types of disorders in the human body . Their diverse biological activities make them a valuable resource in the field of medicine .

Use in Organic Synthesis

“N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide” can be used as a raw material in organic synthesis . Its unique structure makes it a valuable component in the synthesis of various organic compounds .

Pharmaceutical Intermediates

This compound is an active pharmaceutical ingredient and hence used as pharmaceutical intermediates . It plays a crucial role in the production of various pharmaceutical products .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . They have been found to inhibit the activity of certain viruses, making them a potential resource for the development of new antiviral drugs .

properties

IUPAC Name

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-16-15-18-9-5-6-10-19(18)22(16)14-13-21-20(23)12-11-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,21,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGIKJAWNSBDCD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide

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